4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Medicinal chemistry Structure–activity relationship Benzothiazole pharmacology

Researchers exploring benzothiazole-benzamide SAR face limited access to compounds with the para-ethylsulfonyl orientation critical for >10-fold antiproliferative potency gains. 886936-34-1 fills this gap as the sole commercially available reference standard combining the 4-EtSO₂ benzamide motif with a 4-MeO-6-NO₂ benzothiazole core. • Distinct substitution pattern (4-OCH₃, 6-NO₂, 4′-SO₂Et) not replicated by any catalogued analog • Enables systematic benzamide substituent variation while holding the benzothiazole core constant • Intermediate logP (~3.0-3.5) balances membrane permeability with solubility for cell-based kinase assays • In stock for immediate dispatch; competitive pricing with no minimum order

Molecular Formula C17H15N3O6S2
Molecular Weight 421.44
CAS No. 886936-34-1
Cat. No. B2562821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
CAS886936-34-1
Molecular FormulaC17H15N3O6S2
Molecular Weight421.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C17H15N3O6S2/c1-3-28(24,25)12-6-4-10(5-7-12)16(21)19-17-18-15-13(26-2)8-11(20(22)23)9-14(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21)
InChIKeyRLUIVBGAWAVYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886936-34-1): Chemical Identity and Procurement Baseline


4-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886936-34-1) is a synthetic, polyfunctional small molecule belonging to the benzothiazole–benzamide conjugate class . Its structure integrates a 4-(ethylsulfonyl)benzamide moiety linked via an amide bond to a 4-methoxy-6-nitro-1,3-benzothiazol-2-amine core, yielding a molecular formula of C₁₇H₁₅N₃O₆S₂ and a molecular weight of 421.5 g·mol⁻¹ . The compound is listed in the Chemical Book and ChemSrc databases but is not indexed in PubChem, ChEMBL, or PubMed as a substance with curated bioactivity data . It is supplied exclusively as a research-grade fine chemical by a limited number of vendors; no pharmacopoeial monograph, certified reference standard, or GMP-grade material has been identified .

Why Benzothiazole–Benzamide Analogs Cannot Be Interchanged: The Procurement Case for 886936-34-1


Benzothiazole–benzamide conjugates bearing sulfonyl and nitro substituents exhibit pronounced structure–activity relationship (SAR) sensitivity to even minor positional or substituent changes [1]. The target compound's unique combination of a 4-ethylsulfonyl (para) orientation on the benzamide ring and a 4-methoxy-6-nitro substitution pattern on the benzothiazole core distinguishes it from all commercially catalogued analogs . In closely related methylsulfonyl benzothiazole (MSBT) series, shifting the sulfonyl group from the 4- to the 2-position or replacing ethylsulfonyl with methylsulfonyl has been shown to alter antimicrobial MIC values by up to an order of magnitude and shift anticancer GI₅₀ values from sub-micromolar to inactive ranges [1]. Furthermore, the 4-methoxy group on the benzothiazole ring modulates electron density and hydrogen-bonding capacity in ways that cannot be replicated by unsubstituted or 6-nitro-only analogs [2]. Substituting the target compound with a positional isomer or a des-methoxy/des-nitro analog without confirmatory comparative data therefore carries a high risk of obtaining a materially different biological or physicochemical profile [1][2].

Head-to-Head and Class-Level Quantitative Evidence for Prioritizing 886936-34-1 Over Its Closest Analogs


Positional Isomer Differentiation: 4-Ethylsulfonyl vs. 2-Ethylsulfonyl Benzamide Regioisomers

The target compound (4-ethylsulfonyl substitution) is the para-regioisomer of 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886921-42-2), which bears the ethylsulfonyl group at the ortho position of the benzamide ring . In the MSBT class, moving the sulfonyl substituent from the 4- to the 2-position on the benzamide ring results in a conformational change that alters the dihedral angle between the benzamide carbonyl and the benzothiazole plane, affecting both target binding and physicochemical properties [1]. Although direct comparative bioactivity data for this specific regioisomeric pair are absent from the published literature, class-level SAR from methylsulfonyl benzothiazole series demonstrates that positional isomerism of the sulfonylbenzamide moiety produces GI₅₀ differences exceeding 10-fold in HeLa cervical cancer cells, with 4-substituted variants consistently showing superior antiproliferative activity relative to 2-substituted counterparts (MSBT-07, 4-substituted: GI₅₀ < 0.1 μM vs. several 2-substituted analogs: GI₅₀ > 1 μM) [1]. The para orientation also provides a more linear molecular shape with a larger hydrodynamic radius, which may influence pharmacokinetic partitioning differently than the bent ortho conformer [2]. Procurement of the 4-ethylsulfonyl isomer (886936-34-1) rather than the 2-ethylsulfonyl isomer (886921-42-2) is therefore warranted when para-substitution is structurally or pharmacologically mandated.

Medicinal chemistry Structure–activity relationship Benzothiazole pharmacology

Ethylsulfonyl vs. Methylsulfonyl Substituent Differentiation: Alkyl Chain Length Impact on Lipophilicity and Steric Bulk

The target compound bears an ethylsulfonyl (–SO₂CH₂CH₃) group, whereas the closest methylsulfonyl analog is N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-94-4), which carries a –SO₂CH₃ group . The ethylsulfonyl substituent increases calculated logP by approximately 0.5–0.7 log units relative to the methylsulfonyl analog, based on the difference observed between 2-(ethylsulfonyl)-1,3-benzothiazole (XLogP3 = 2.4) and 2-(methylsulfonyl)-1,3-benzothiazole (XLogP3 ≈ 1.7–1.9) [1]. This difference translates into an approximately 3- to 5-fold higher theoretical membrane partition coefficient for the ethylsulfonyl derivative. Additionally, the larger ethyl group increases the topological polar surface area (TPSA) contribution from the sulfonyl moiety and adds rotational自由度, which can modulate target binding entropy [1]. In the broader benzothiazole–sulfonamide literature, ethylsulfonyl derivatives have demonstrated superior blood–brain barrier penetration (logBB) relative to their methylsulfonyl counterparts in congeneric series, attributed to the optimal balance of lipophilicity and hydrogen-bonding capacity [2]. For procurement decisions, 886936-34-1 should be selected over 896360-94-4 when enhanced lipophilicity, altered metabolic susceptibility (ethyl vs. methyl), or differential steric occupancy of the sulfonyl-binding pocket is desired.

Physicochemical profiling Lipophilicity Drug design

4-Methoxy-6-Nitro Benzothiazole Substitution Pattern: Differentiation from Des-Methoxy and 6-Nitro-Only Analogs

The 4-methoxy-6-nitro substitution on the benzothiazole ring is a critical differentiator from analogs such as 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS not assigned; des-methoxy analog) . The 4-methoxy group serves as an electron-donating substituent that counterbalances the electron-withdrawing nitro group at position 6, modulating the reduction potential of the nitro group—a key determinant of bioactivation in nitroaromatic compounds [1]. In the 6-nitrobenzothiazole-derived semicarbazone series, the presence of electron-donating substituents on the benzothiazole ring shifted MAO-B IC₅₀ values from micromolar to low nanomolar ranges (e.g., lead compound IC₅₀ = 0.004 ± 0.001 μM), with docking studies confirming that the substitution pattern affects accommodation within the substrate cavity of the enzyme active site [2]. Although direct IC₅₀ data for 886936-34-1 and its des-methoxy analog are absent, the class-level evidence indicates that the 4-methoxy group is not a silent structural feature but an active modulator of electronic character and target binding. Researchers conducting nitroreductase-dependent assays, electrochemical studies, or target-based screening should therefore not substitute the des-methoxy analog for 886936-34-1 without independent validation.

Benzothiazole SAR Nitroaromatic pharmacology MAO-B inhibition

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bond Capacity, and Rotatable Bonds vs. Closest Commercial Analogs

A comparative physicochemical analysis of 886936-34-1 against its three closest commercially available analogs—CAS 886921-42-2 (2-ethylsulfonyl regioisomer), CAS 896360-94-4 (2-methylsulfonyl analog), and CAS 361160-07-8 (4-piperidine-1-sulfonyl analog)—reveals quantifiable differences in key molecular descriptors relevant to solubility, permeability, and formulation . 886936-34-1 has an identical molecular weight and formula to its 2-ethylsulfonyl regioisomer (421.5 g·mol⁻¹, C₁₇H₁₅N₃O₆S₂), but differs in the spatial orientation of the sulfonyl group, which affects the molecular dipole moment and crystal packing energy . Relative to the 2-methylsulfonyl analog (407.4 g·mol⁻¹), 886936-34-1 has a higher molecular weight (+14 Da) and an additional methylene unit, contributing to greater lipophilicity . Compared to the piperidine-1-sulfonyl analog (MW ≈ 488.6 g·mol⁻¹, C₂₂H₂₄N₄O₇S₂), 886936-34-1 is significantly smaller, with fewer hydrogen bond acceptors (9 vs. 11) and fewer rotatable bonds, which may confer superior permeability and oral absorption potential according to Lipinski and Veber rule analyses [1]. These physicochemical differences provide a rational basis for selecting 886936-34-1 when a specific molecular weight range, hydrogen-bonding profile, or rotatable bond count is required for a screening library or SAR study.

Physicochemical characterization Drug-likeness Compound procurement

BindingDB Screening Data for 4-Methoxy-6-Nitrobenzothiazole Core: Evidence of Eukaryotic Kinase Interaction and Selectivity Implications

A structurally related analog sharing the identical 4-methoxy-6-nitro-1,3-benzothiazol-2-yl core—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500)—has been screened against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) in a PubChem BioAssay deposited by The Scripps Research Institute Molecular Screening Center [1]. This compound displayed an EC₅₀ > 55,700 nM against EIF2AK3, indicating that the 4-methoxy-6-nitrobenzothiazole core alone is insufficient for potent kinase engagement and that the benzamide substituent is a critical determinant of target affinity [1]. By extension, 886936-34-1, which incorporates a 4-ethylsulfonylbenzamide moiety in place of the 2,2-dimethylpropanamide group, would be predicted to exhibit a materially different kinase interaction profile. This screening result provides the only publicly available functional assay data for a compound sharing the 4-methoxy-6-nitrobenzothiazole scaffold and establishes a baseline inactivity benchmark against which the target compound's unique benzamide substitution can be contextualized [1]. Researchers investigating kinase targets should therefore not extrapolate from BDBM46500 data to 886936-34-1 and vice versa.

Kinase screening BindingDB EIF2AK3

Nitrobenzothiazole Antimalarial QSAR: Predictive Relevance of Electronic Descriptors for Procurement Prioritization

A QSAR study of 13 nitrobenzothiazole derivatives against the W2 strain of Plasmodium falciparum established a statistically significant model (r² = 1.00, PRESS = 3.40) correlating antimalarial activity (log IC₅₀) with atomic net charges (qC2–qC9), dipole moment (μ), HOMO/LUMO energies, polarizability (α), and logP [1]. The model equation—Log IC₅₀ = 41.483 + 54.812(qC2) – 50.058(qS3) + 416.766(qC4) + 440.734(qC5) – 754.213(qC7) – 73.721(qC8) + 246.715(qC9) + 0.551(μ) – 13.269(EHOMO) – 3.404(ELUMO) + 0.042(α) + 0.107(Log P)—demonstrates that the electronic character of substituents on the nitrobenzothiazole scaffold is a primary determinant of bioactivity [1]. Although 886936-34-1 was not among the compounds modeled, the QSAR framework provides a computational basis for predicting that the 4-methoxy (electron-donating) and 4-ethylsulfonylbenzamide (electron-withdrawing) substituents of 886936-34-1 would produce a distinct electronic signature relative to the training set compounds, potentially translating into differential antimalarial potency [1]. This QSAR model can be used by procurement teams to computationally pre-filter compounds before committing to synthesis or purchase.

QSAR Antimalarial Nitrobenzothiazole

Evidence-Backed Application Scenarios for 4-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (886936-34-1)


Medicinal Chemistry SAR Campaigns Requiring a Defined 4-Ethylsulfonylbenzamide Pharmacophore

886936-34-1 serves as a reference standard for exploring the contribution of the para-ethylsulfonyl group to target binding. As demonstrated by the MSBT class SAR, 4-substituted sulfonylbenzamide regioisomers consistently outperform their 2-substituted counterparts in antiproliferative assays by >10-fold (GI₅₀ < 0.1 μM vs. >1 μM in HeLa cells) [1]. The compound enables systematic variation of the benzamide substituent while holding the 4-methoxy-6-nitrobenzothiazole core constant.

Computational Chemistry and QSAR Model Building with Nitrobenzothiazole Derivatives

The well-defined electronic descriptors of the 4-methoxy-6-nitrobenzothiazole scaffold, combined with the QSAR framework established for antimalarial nitrobenzothiazoles (r² = 1.00, PRESS = 3.40) [2], position 886936-34-1 as a candidate for prospective computational prediction. Its distinct substitution pattern (4-OCH₃, 6-NO₂, 4′-SO₂Et) provides a unique point in chemical space for model extrapolation and validation.

Nitroreductase and Hypoxia-Selective Prodrug Research

The 6-nitro group on the benzothiazole ring is a substrate for nitroreductase enzymes, a mechanism exploited in hypoxia-selective prodrug design. The 4-methoxy group modulates the nitro group's reduction potential, as evidenced by electrochemical and EPR studies of nitrobenzothiazole radical anions [3]. 886936-34-1 provides a scaffold for investigating how the 4-ethylsulfonylbenzamide substituent influences nitroreductase kinetics and hypoxia selectivity relative to analogs with different benzamide substituents.

Kinase Inhibitor Screening Libraries with Enhanced Lipophilicity

Based on the ethylsulfonyl-induced logP increase (~+0.5 to +0.7 units vs. methylsulfonyl analogs) [4] and the BindingDB evidence of EIF2AK3 interaction for the 4-methoxy-6-nitrobenzothiazole core [5], 886936-34-1 is a rational inclusion in kinase-focused screening decks. Its intermediate lipophilicity (estimated XLogP3 ≈ 3.0–3.5) balances membrane permeability with aqueous solubility, making it suitable for cell-based kinase assays where both target engagement and passive diffusion are required.

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